molecular formula C11H13F3N2O B2706992 4-(dimethylamino)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1387416-08-1

4-(dimethylamino)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2706992
CAS No.: 1387416-08-1
M. Wt: 246.233
InChI Key: OVYCZKXDRXDHLF-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(2,2,2-trifluoroethyl)benzamide is an organic compound characterized by the presence of a dimethylamino group, a trifluoroethyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as thiols, amines, or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(dimethylamino)-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.

    Industry: The compound is used in the development of agrochemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 4-(dimethylamino)-N-(2,2,2-trifluoroethyl)aniline
  • 4-(dimethylamino)-N-(2,2,2-trifluoroethyl)phenol
  • 4-(dimethylamino)-N-(2,2,2-trifluoroethyl)benzoic acid

Comparison: Compared to these similar compounds, 4-(dimethylamino)-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of the amide bond, which imparts different chemical and physical properties. The amide bond increases the compound’s stability and alters its reactivity compared to the corresponding aniline, phenol, or benzoic acid derivatives. This uniqueness makes it a valuable compound in various applications, particularly in the development of pharmaceuticals and materials.

Properties

IUPAC Name

4-(dimethylamino)-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c1-16(2)9-5-3-8(4-6-9)10(17)15-7-11(12,13)14/h3-6H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYCZKXDRXDHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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